molecular formula C20H20Cl3NO5S B3452796 [4-[Butanoyl-(4-chlorophenyl)sulfonylamino]-2,6-dichlorophenyl] butanoate

[4-[Butanoyl-(4-chlorophenyl)sulfonylamino]-2,6-dichlorophenyl] butanoate

Cat. No.: B3452796
M. Wt: 492.8 g/mol
InChI Key: AKRBCSZBMPWFOC-UHFFFAOYSA-N
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Description

[4-[Butanoyl-(4-chlorophenyl)sulfonylamino]-2,6-dichlorophenyl] butanoate is a synthetic organic compound characterized by its complex structure, which includes butanoyl, chlorophenyl, and sulfonylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[Butanoyl-(4-chlorophenyl)sulfonylamino]-2,6-dichlorophenyl] butanoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-chlorophenyl sulfonyl chloride, which is then reacted with 2,6-dichloroaniline to form the sulfonylamino intermediate. This intermediate is further reacted with butanoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the attainment of high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[4-[Butanoyl-(4-chlorophenyl)sulfonylamino]-2,6-dichlorophenyl] butanoate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

[4-[Butanoyl-(4-chlorophenyl)sulfonylamino]-2,6-dichlorophenyl] butanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [4-[Butanoyl-(4-chlorophenyl)sulfonylamino]-2,6-dichlorophenyl] butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has similar structural features, such as ester groups and aromatic rings.

    Cetylpyridinium chloride: Known for its antimicrobial properties, this compound shares some functional similarities with [4-[Butanoyl-(4-chlorophenyl)sulfonylamino]-2,6-dichlorophenyl] butanoate.

    Domiphen bromide: Another antimicrobial agent with structural similarities, including aromatic rings and halogen substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-[butanoyl-(4-chlorophenyl)sulfonylamino]-2,6-dichlorophenyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl3NO5S/c1-3-5-18(25)24(30(27,28)15-9-7-13(21)8-10-15)14-11-16(22)20(17(23)12-14)29-19(26)6-4-2/h7-12H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRBCSZBMPWFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC(=C(C(=C1)Cl)OC(=O)CCC)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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